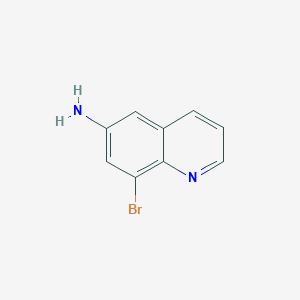
8-Bromoquinolin-6-amine
Cat. No. B8814128
M. Wt: 223.07 g/mol
InChI Key: VZQJFQBUMNZDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742098B2
Procedure details


To a flask containing 8-bromo-6-nitroquinoline (2.05 g, 8.1 mmol), electrolytic iron (2.26 g, 40.5 mmol) and ammonium chloride (2.25 g, 42.1 mmol) was added ethanol (20 ml) and water (10 ml). The flask was fitted with an efficient reflux condenser and then heated to near reflux (oil bath) for 3 hours. The hot material was then filtered through a plug of celite and rinsed well with hot methanol (100 ml). The solvent was removed. The residue was taken up in ethyl acetate (60 ml) and water (60 ml) and transferred to a separatory funnel, agitated and the organic phase collected. The organic phase was washed with an equal volume of brine. The aqueous phases were back extracted with ethyl acetate (2×50 ml). The combined ethyl acetate extracts were dried over MgSO4, and concentrated in vacuo. The resulting residue was crystallized from hot dichloromethane/hexanes to provide the desired product as a brown powder (860 mg).





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Cl-].[NH4+].C(O)C>[Fe].O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:12])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
2.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with an efficient reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to near reflux (oil bath) for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot material was then filtered through a plug of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed well with hot methanol (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
water (60 ml) and transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase collected
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with an equal volume of brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases were back extracted with ethyl acetate (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ethyl acetate extracts were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was crystallized from hot dichloromethane/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2C=CC=NC12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 860 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
